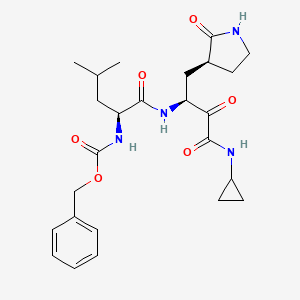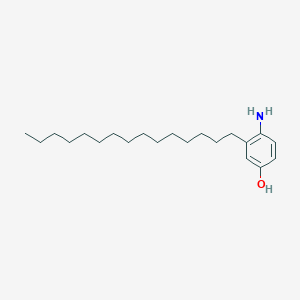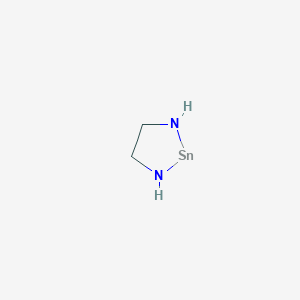
2-(2-Amino-3-chlorobenzoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-3-chlorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H10ClNO3 It is a derivative of benzoic acid and features both amino and chloro substituents on the benzoyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Amino-3-chlorobenzoyl)benzoic acid involves the hydrogenation of 2-(4-chloro-3-nitrobenzoyl)benzoic acid using Raney nickel as a catalyst. The reaction is carried out in an organic solvent under a hydrogen atmosphere for 1-5 hours . Another method involves the reaction of 2,3-dichlorobenzoic acid with ammonia gas in the presence of copper(I) chloride at high temperatures and pressures .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-3-chlorobenzoyl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Raney nickel and hydrogen gas are commonly used for the reduction of nitro groups.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to substitute the chloro group.
Major Products
Aminobenzoic Acids: Reduction of the nitro group results in the formation of aminobenzoic acids.
Substituted Benzoic Acids: Nucleophilic substitution can yield various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Amino-3-chlorobenzoyl)benzoic acid has several applications in scientific research:
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Antiviral Activity: Derivatives of this compound have shown potential antiviral activity, particularly against adenoviruses.
Peptide Synthesis: It is used in the protection of amino groups during peptide synthesis.
Coordination Chemistry: It forms complexes with metals such as palladium and copper, which are studied for their catalytic properties.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-3-chlorobenzoyl)benzoic acid depends on its specific application. In antiviral research, its derivatives interact with viral proteins, inhibiting their function and preventing viral replication. In coordination chemistry, the compound acts as a ligand, forming stable complexes with metal ions, which can then participate in catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Amino-4-chlorobenzoyl)benzoic acid: Similar structure but different position of the amino and chloro groups.
2-(2-Chlorobenzoylamino)benzoic acid: Lacks the amino group on the benzoyl ring.
Uniqueness
2-(2-Amino-3-chlorobenzoyl)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in specialized applications such as antiviral research and peptide synthesis.
Propriétés
Numéro CAS |
85-51-8 |
|---|---|
Formule moléculaire |
C14H10ClNO3 |
Poids moléculaire |
275.68 g/mol |
Nom IUPAC |
2-(2-amino-3-chlorobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H10ClNO3/c15-11-7-3-6-10(12(11)16)13(17)8-4-1-2-5-9(8)14(18)19/h1-7H,16H2,(H,18,19) |
Clé InChI |
ZYRXOBYPDLSHBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Cl)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.2.1]nonane](/img/structure/B14750617.png)
![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)




![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)



![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)



